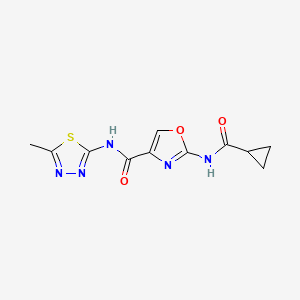

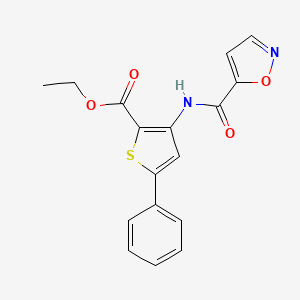

![molecular formula C19H19NO4S2 B2504560 Ethyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932304-16-0](/img/structure/B2504560.png)

Ethyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds, such as ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, involves a "one-pot" nitro-reductive cyclization using sodium dithionite and a substituted aldehyde in dimethyl sulphoxide, yielding an 87% yield . This suggests that similar synthetic strategies could potentially be applied to the synthesis of "Ethyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate," with the expectation of high yields and the possibility of using "one-pot" reactions for efficiency.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various spectroscopic techniques, including Fourier-transfer infrared spectroscopy (FT-IR), Proton nuclear magnetic resonance (1H-NMR), Carbon-13 nuclear magnetic resonance (13C-NMR), mass spectrometry, and photoluminescence (PL) . These methods provide detailed information about the molecular framework and electronic structure, which is crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

While the specific chemical reactions of "Ethyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate" are not detailed in the provided papers, the photochemical behavior of related compounds, such as ethyl 2-arylthiazole-5-carboxylates, has been studied. These compounds exhibit photoarylation-photoisomerization reactions and can act as singlet-oxygen sensitizers in photo-oxidation processes . This information could be indicative of the types of photochemical reactions that the compound of interest may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are analyzed using techniques such as UV-Vis spectroscopy, photoluminescence, cyclic voltammetry (CV), and thermogravimetric analysis (TGA) . These analyses reveal properties such as electronic transitions, fluorescence, electrochemical behavior, and thermal stability. For instance, the photophysical properties of ethyl 3-phenylisothiazole-4-carboxylate and its derivatives have been characterized by their absorption and emission spectra, indicating π→π* transitions and potential dual emission from different excited states . These findings can provide a comparative basis for predicting the behavior of "Ethyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate."

Aplicaciones Científicas De Investigación

Chemical Synthesis and Molecular Interaction Studies

- Studies have explored the synthesis of novel derivatives and their interactions, emphasizing the compound's role in forming new chemical entities with potential biological activities. For instance, research on the synthesis and characterisation of thiophene derivatives has demonstrated the compound's utility in creating new molecules with antimicrobial properties and its involvement in docking studies to understand molecular interactions (Spoorthy et al., 2021).

Antimicrobial Activity

- The antimicrobial screening of synthesized compounds, including derivatives of ethyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, has shown promising results against various microbial strains. This highlights its potential application in developing new antimicrobial agents (Abu‐Hashem et al., 2011).

Photophysical Properties and Applications

- Research into the photophysical properties of related compounds has provided insights into their potential use in materials science, such as in the development of photosensitizers for photo-oxidation processes (Amati et al., 2010). These studies suggest avenues for utilizing these compounds in light-based technologies and materials.

Desulfurization Research

- The compound's derivatives have been investigated for their effectiveness in the desulfurization of fuel, demonstrating the potential of these compounds in environmental applications, particularly in reducing sulfur content in fuels to meet environmental standards (Lu et al., 2010).

Dyeing Applications

- Some studies have also focused on the use of thiophene derivatives in dyeing processes, indicating the compound's relevance in textile engineering and the development of novel dyes with specific properties for polyester fibers (Iyun et al., 2015).

Propiedades

IUPAC Name |

ethyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S2/c1-4-24-19(21)17-18(14-10-5-6-11-15(14)25-17)26(22,23)20-16-12(2)8-7-9-13(16)3/h5-11,20H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNKKPQWHQFBBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=C(C=CC=C3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(((2-Fluoro-5-methylphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2504477.png)

![3,4-difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2504479.png)

![(Z)-3-[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2504491.png)

![2-((1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2504496.png)

![6-(2-Furyl)-3-[(2-oxo-2-piperidin-1-ylethyl)thio][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2504498.png)